

Introduction: From Molecular Concept to Therapeutic Reality

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Compound of Interest

Compound Name: *2-Amino-4-(methylthio)butan-1-OL oxalate*
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In the landscape of modern drug development, the journey of a promising molecule from the laboratory bench to a clinically effective therapeutic is fraught with challenges. Among the most critical hurdles is bioavailability, a term that defines the proportion of an administered drug that successfully enters the systemic circulation and becomes available to exert its therapeutic effect.^[1]^[2] A compound with exceptional in vitro potency is of little clinical value if it cannot reach its target site in the body in sufficient concentrations. Therefore, a thorough understanding and rigorous evaluation of bioavailability are not merely procedural steps but are fundamental to the success of any drug development program.^[1]

This guide focuses on a specific and promising class of compounds: methioninol derivatives. As structural analogs of the essential amino acid methionine, these molecules hold significant potential in various therapeutic areas, from oncology to immunology, by interacting with pathways that are dependent on methionine metabolism.^[3]^[4] However, their structural similarity to an endogenous amino acid presents unique challenges and considerations in assessing their absorption, distribution, metabolism, and excretion (ADME) profile.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed to move beyond a simple listing of protocols, instead providing a

strategic overview grounded in scientific causality. We will explore the foundational principles governing the bioavailability of these derivatives, detail the self-validating experimental systems used to assess them, and provide the field-proven insights necessary to design, execute, and interpret these critical studies.

Part 1: Foundational Principles Governing Bioavailability

A molecule's journey through the body is governed by a complex interplay between its intrinsic properties and the biological systems it encounters. Understanding these factors is the first step in designing a robust bioavailability assessment strategy.

The Physicochemical Gauntlet: Intrinsic Properties

Before a methioninol derivative can be absorbed, it must first dissolve. The physicochemical properties of the molecule are the initial gatekeepers of bioavailability.^{[5][6]}

- **Solubility:** The ability of the compound to dissolve in the aqueous environment of the gastrointestinal (GI) tract is paramount. Poor aqueous solubility is a common cause of low oral bioavailability.^{[7][8]}
- **Lipophilicity (LogP/LogD):** The molecule must possess a delicate balance. It needs to be lipophilic enough to partition into and cross the lipid bilayers of intestinal epithelial cells but hydrophilic enough to remain soluble in the GI lumen and blood.^[5]
- **Molecular Size and Shape:** Smaller molecules generally exhibit better permeability across biological membranes.^[7] The specific stereochemistry of methioninol derivatives can also influence their interaction with transporters and metabolic enzymes.

The Biological Labyrinth: Absorption and First-Pass Metabolism

Once administered, typically orally, the derivative must navigate a series of biological barriers.

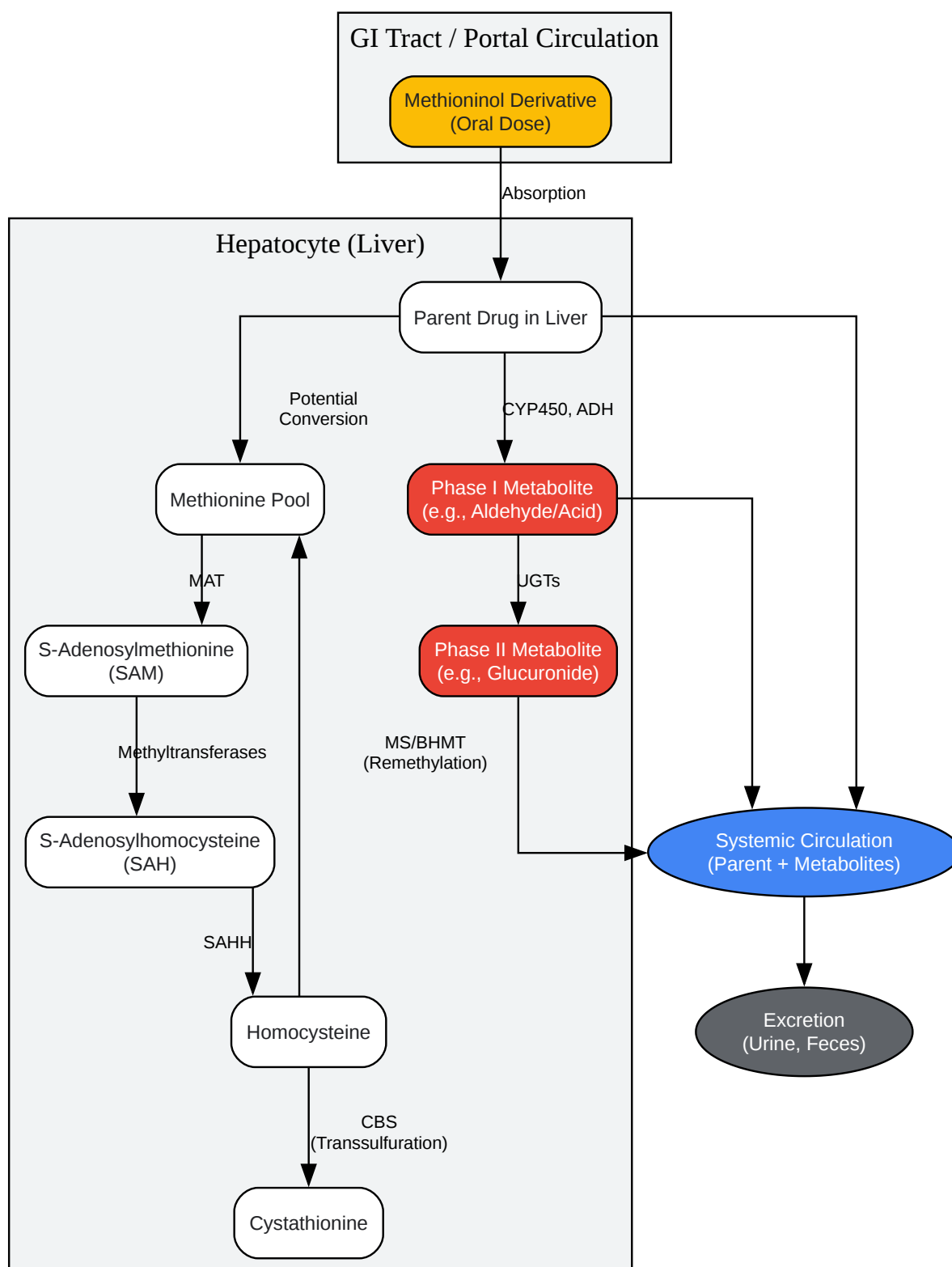
- **Intestinal Permeability:** This refers to the ability of the compound to traverse the intestinal epithelium. This can occur via two primary routes:

- **Passive Diffusion:** Movement across the cell membrane driven by a concentration gradient, favored by small, lipophilic molecules.
- **Carrier-Mediated Transport:** As amino acid derivatives, methioninol compounds may be recognized and transported by specific amino acid transporters (e.g., LAT1, B⁰AT) expressed on intestinal cells.[9][10] This can be a highly efficient absorption pathway but is also saturable and a potential site of drug-drug interactions.
- **First-Pass Metabolism:** Before reaching systemic circulation, a drug absorbed from the gut must first pass through the liver via the portal vein.[8] The gut wall and the liver are rich in metabolic enzymes (e.g., Cytochrome P450s) that can chemically modify and inactivate the drug, reducing the amount of active compound that reaches the rest of the body.[8]

The Metabolic Fate of Methioninol Derivatives

Understanding the metabolic pathway is crucial for interpreting bioavailability data. Since methioninol is derived from methionine, its metabolism is likely to intersect with the three pivotal pathways of methionine metabolism: transmethylation, remethylation, and transsulfuration. The parent drug may be converted into one or more metabolites, which could be active or inactive. The primary metabolic processes for these derivatives may involve oxidation of the alcohol group, N-acetylation, or other phase I and phase II conjugation reactions.

Below is a conceptual diagram illustrating the potential metabolic intersections for a methioninol derivative.



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Caption: Conceptual metabolic pathways for a methioninol derivative.

Part 2: In Vitro Assessment of Intestinal Permeability

Before advancing to costly and complex animal studies, in vitro models provide a rapid, high-throughput method to predict a compound's potential for oral absorption. The Caco-2 cell permeability assay is the industry's gold standard for this purpose.[\[11\]](#)[\[12\]](#)

The Caco-2 Permeability Assay: A Window into the Gut

Causality: The Caco-2 cell line, derived from a human colon adenocarcinoma, possesses the remarkable ability to spontaneously differentiate into a monolayer of polarized enterocytes that mimic the barrier properties of the human intestinal epithelium.[\[13\]](#)[\[14\]](#) These cells form tight junctions, develop a brush border, and express many of the key uptake and efflux transporters found in the small intestine, making them an excellent predictive model for drug absorption.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Self-Validation: The integrity of each Caco-2 monolayer is validated empirically before every experiment by measuring the Transepithelial Electrical Resistance (TEER). A TEER value within the laboratory's established range confirms that the tight junctions are intact, ensuring that drug transport is occurring through the cells (transcellular) or between them (paracellular), not through uncontrolled gaps in the monolayer. Furthermore, running high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds in parallel with the test articles validates the performance of the assay system itself.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This protocol outlines the steps for assessing both apical-to-basolateral (A → B) and basolateral-to-apical (B → A) permeability. The A → B direction simulates drug absorption from the gut lumen into the blood, while the B → A direction helps identify if the compound is a substrate for efflux transporters (like P-glycoprotein), which actively pump drugs back into the gut lumen.[\[13\]](#)

Step 1: Cell Culture and Seeding

- Culture Caco-2 cells (ATCC HTB-37) according to the supplier's recommendations.

- Seed cells at a density of $\sim 60,000$ cells/cm² onto semi-permeable polycarbonate membrane filter supports within Transwell™ inserts (e.g., 12-well plates).
- Culture the Transwell plates for 21-25 days to allow for full differentiation into a polarized monolayer. Change the culture medium every 2-3 days.

Step 2: Monolayer Integrity Verification

- On the day of the experiment, measure the TEER of each well using a voltohmmeter.
- Only use monolayers that fall within the pre-determined acceptable TEER range (e.g., >300 $\Omega \cdot \text{cm}^2$).

Step 3: Permeability Experiment

- Carefully wash the monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
- For A → B Permeability: Add the dosing solution containing the methioninol derivative (e.g., at 10 μM) and control compounds to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
- For B → A Permeability: Add fresh transport buffer to the apical chamber. Add the dosing solution to the basolateral chamber.
- Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 2 hours.[\[13\]](#)
- At the end of the incubation, collect samples from both the donor and receiver chambers for quantitative analysis.

Step 4: Sample Analysis

- Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method (see Part 4).

Data Analysis and Interpretation

The apparent permeability coefficient (P_{app}), in cm/s, is calculated using the following equation:

$$P_{app} = (dQ/dt) / (A \times C_0)$$

Where:

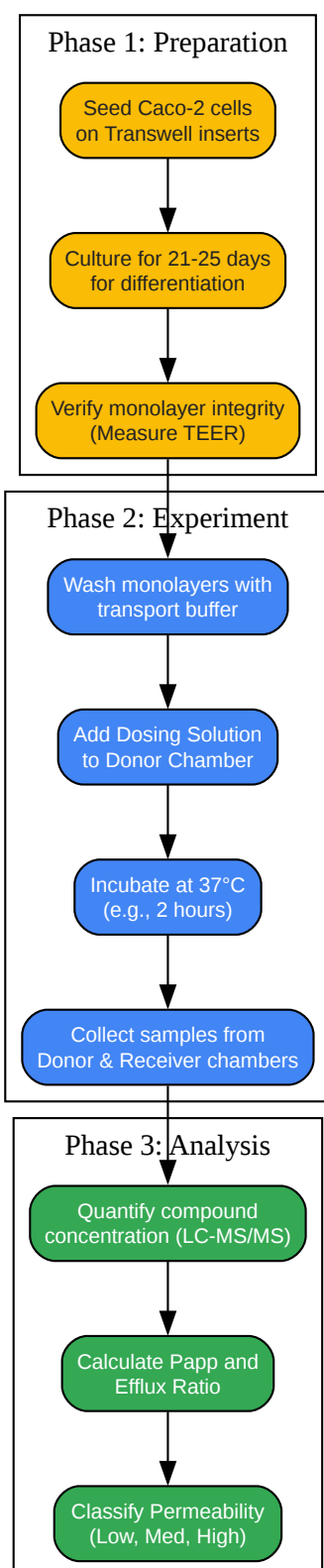
- (dQ/dt) is the rate of drug appearance in the receiver compartment ($\mu\text{mol/s}$).
- A is the surface area of the membrane (cm^2).
- C_0 is the initial concentration of the drug in the donor compartment ($\mu\text{mol/mL}$).

The Efflux Ratio (ER) is then calculated:

$$ER = P_{app} (B \rightarrow A) / P_{app} (A \rightarrow B)$$

$P_{app} (A \rightarrow B)$ Value ($\times 10^{-6}$ cm/s)	Predicted In Vivo Absorption	Interpretation
< 1	Low	< 20%
1 - 10	Moderate	20% - 80%
> 10	High	> 80%

An efflux ratio > 2 suggests that the compound is actively transported by efflux pumps, which could limit its net absorption in vivo.[13]



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Caption: Experimental workflow for the Caco-2 permeability assay.

Part 3: In Vivo Pharmacokinetic Studies

While in vitro assays are predictive, they cannot fully replicate the complex, dynamic environment of a living organism. In vivo pharmacokinetic (PK) studies in animal models are therefore essential to definitively determine a drug's bioavailability and overall ADME profile.

[16][17]

Rationale and Selection of Animal Models

Causality: Animal models integrate all the physiological processes—absorption, distribution to various tissues, metabolism by multiple organs (liver, kidney, etc.), and excretion—that influence a drug's fate.[16] This provides a holistic view of the compound's behavior and allows for the determination of key PK parameters that are crucial for predicting human dosage regimens.

Self-Validation: The choice of species is a critical, self-validating step. Rodents (rats and mice) are commonly used in early discovery due to their well-characterized biology, cost-effectiveness, and availability.[18] The selection should be justified based on similarities in metabolic pathways or transporters to humans, where such data is available.[18] Regulatory guidelines often require data from both a rodent and a non-rodent species for later-stage development.[18] All studies must be conducted under ethical guidelines and approved protocols.

Experimental Protocol: Rodent Oral Pharmacokinetic Study

This protocol describes a typical single-dose oral PK study in rats. A parallel intravenous (IV) dosing group is often included to allow for the calculation of absolute bioavailability.

Step 1: Animal Acclimation and Preparation

- Acclimate male Sprague-Dawley rats (or another appropriate strain, ~250-300g) to the facility for at least 3 days.
- Fast animals overnight (approx. 12 hours) before dosing to reduce variability in GI absorption, but allow free access to water.

- Divide animals into groups (e.g., n=3-5 per time point or for serial sampling).

Step 2: Formulation and Dosing

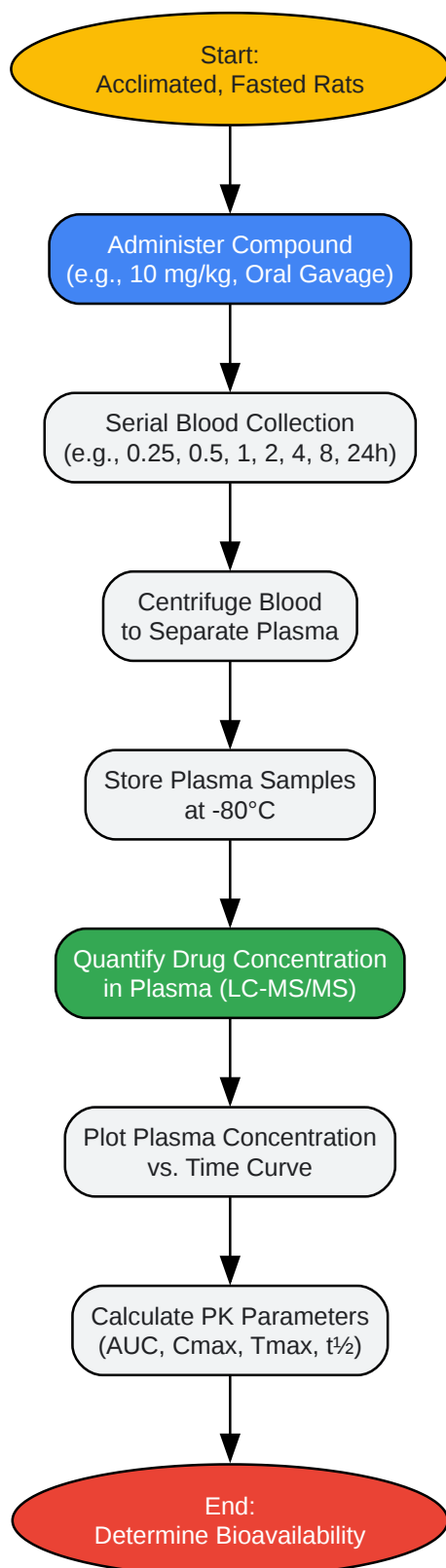
- Prepare the methioninol derivative in a suitable vehicle (e.g., 0.5% methylcellulose in water) to create a homogenous suspension or solution.
- Administer a single dose via oral gavage (PO) at a pre-determined level (e.g., 10 mg/kg).
- For the IV group, administer the dose (e.g., 2 mg/kg) via a tail vein injection.

Step 3: Blood Sample Collection

- Collect blood samples (~100-200 μ L) into tubes containing an anticoagulant (e.g., K₂EDTA) at specified time points.
- A typical time course for an oral study would be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
- Process blood immediately by centrifuging at ~2000 x g for 10 minutes at 4°C to separate the plasma.

Step 4: Sample Processing and Storage

- Carefully transfer the supernatant (plasma) to new, clearly labeled tubes.
- Store plasma samples at -80°C until analysis by LC-MS/MS.



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Caption: Workflow for an in vivo pharmacokinetic study in rodents.

Data Analysis and Key Parameters

The plasma concentration data is plotted against time to generate a pharmacokinetic profile. From this curve, several key parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Parameter	Description	Significance
C _{max}	Maximum observed plasma concentration	Indicates the peak exposure to the drug.
T _{max}	Time at which C _{max} is reached	Provides information on the rate of absorption.
AUC (0-t)	Area Under the plasma Concentration-time curve from time 0 to the last measurable point	Represents the total drug exposure over time.
AUC (0-∞)	AUC extrapolated to infinity	A more complete measure of total exposure.
t _{1/2}	Half-life	The time required for the plasma concentration to decrease by half; indicates the rate of elimination.

Absolute Bioavailability (F%) is the ultimate measure of oral absorption efficiency and is calculated by comparing the dose-normalized AUC from the oral route to that from the IV route (which is assumed to be 100% bioavailable).[1]

$$F\% = (AUC_{\text{oral}} / AUC_{\text{iv}}) \times (Dose_{\text{iv}} / Dose_{\text{oral}}) \times 100$$

Part 4: The Analytical Engine: Bioanalytical Methods

Accurate and reliable quantification of the methioninol derivative in complex biological matrices like plasma or cell culture buffer is the bedrock of any bioavailability study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for this task due to its superior sensitivity, specificity, and speed.[19][20][21]

Protocol: LC-MS/MS Method Development and Validation

Causality: Chromatography separates the analyte of interest from other matrix components, while tandem mass spectrometry provides two levels of mass filtering (parent ion and fragment ion), ensuring that only the target molecule is detected and quantified, even at very low concentrations.[20]

Self-Validation: A bioanalytical method is not considered reliable until it has undergone a rigorous formal validation process according to regulatory guidelines (e.g., FDA, EMA). This process systematically proves that the method is accurate, precise, and reproducible for its intended purpose.

Step 1: Sample Preparation

- Goal: To remove interfering substances (like proteins) and concentrate the analyte.
- Method: Protein precipitation is often the simplest and fastest method. To a 50 μ L plasma sample, add 150 μ L of cold acetonitrile containing a suitable internal standard (a stable-isotope labeled version of the analyte is ideal). Vortex vigorously and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed. For cleaner samples, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be required.[22]

Step 2: Liquid Chromatography

- Goal: To achieve chromatographic separation from matrix components.
- Typical Conditions: A reverse-phase C18 column is common. A gradient elution using mobile phases of water and acetonitrile, both containing a small amount of an acidifier like formic acid (0.1%), is used to separate the compounds over a short run time (e.g., 4-5 minutes).[23]
[24]

Step 3: Tandem Mass Spectrometry

- Goal: To specifically detect and quantify the analyte.

- **Process:** The instrument is operated in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) is set to select the mass-to-charge ratio (m/z) of the parent molecule (precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to select the m/z of a specific, stable fragment ion (product ion). This precursor → product transition is highly specific to the analyte.

Step 4: Method Validation The method must be validated for:

- **Selectivity:** No interference at the retention time of the analyte.
- **Linearity:** The concentration range over which the detector response is proportional to the concentration.
- **Accuracy & Precision:** How close the measured values are to the true value (accuracy) and to each other (precision), assessed at multiple concentration levels (LLOQ, LQC, MQC, HQC).
- **Recovery & Matrix Effect:** The efficiency of the extraction process and the influence of the biological matrix on ionization.
- **Stability:** Analyte stability in the matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term storage).

Validation Parameter	Acceptance Criteria (Typical)
Linearity	Correlation coefficient (r^2) ≥ 0.99
Accuracy	Mean concentration within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ)
Precision	Coefficient of variation (CV) $\leq 15\%$ ($\leq 20\%$ at LLOQ)
Stability	Mean concentration within $\pm 15\%$ of baseline samples

Conclusion: An Integrated Strategy for Success

The assessment of bioavailability for methioninol derivatives is a multi-faceted process that requires a strategic, integrated approach. It begins with an understanding of the fundamental physicochemical and biological principles that govern a drug's journey through the body. This knowledge informs the rational application of a tiered experimental system, starting with high-throughput in vitro permeability assays like the Caco-2 model to screen candidates and elucidate transport mechanisms. Promising candidates then advance to definitive in vivo pharmacokinetic studies in well-chosen animal models to quantify true systemic exposure and bioavailability.

Underpinning this entire strategy is the engine of robust, validated bioanalytical methodology, with LC-MS/MS providing the necessary sensitivity and specificity to generate reliable data. Each step in this process is a self-validating system, from TEER measurements in cell-based assays to the inclusion of control groups in animal studies and the rigorous validation of analytical methods. By adhering to this scientifically-grounded framework, drug development professionals can confidently characterize the bioavailability of novel methioninol derivatives, make informed decisions for lead optimization, and successfully advance new therapeutic entities toward clinical reality. These studies form a critical component of the data package required for Investigational New Drug (IND) and New Drug Application (NDA) submissions to regulatory authorities.^{[25][26]}

References

- Understanding Bioavailability: Why It Matters in Drug Development. (2024). Colorcon.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). EURL ECVAM. [\[Link\]](#)
- Caco-2 Permeability Assay. Enamine.
- What are the factors affecting the bioavailability of oral drugs?. (2025).
- Caco-2 permeability assay.
- van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175–185. [\[Link\]](#)
- Regulatory requirements of BIOAVAILABILITY & BIOEQUIVALENCE STUDIES. SlideShare.
- Permeability Assay on Caco-2 Cells. Bienta.
- Al-Hilal, T. A., Park, J., & Alam, F. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 11. [\[Link\]](#)

- Global Acceptance Of Bioavailability & Bioequivalence Studies: Key Regulatory Requirements By Country. (2024). Credevo.
- Factors Influencing Bioavailability: First-Pass Elimination
- Key factors influencing small-molecule drug bioavailability.
- Chow, S. C. (2014). Bioavailability and Bioequivalence in Drug Development. Wiley Interdisciplinary Reviews: Computational Statistics, 6(4), 304-312. [[Link](#)]
- Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations
- GUIDELINES FOR BIOAVAILABILITY & BIOEQUIVALENCE STUDIES. Dinesh Thakur.
- Rutherford, S. M., Moughan, P. J., & Tome, D. (1998). Relation between in vitro and in vivo assessment of amino acid availability. Reproduction, nutrition, development, 38(5), 553–557. [[Link](#)]
- Gündoğdu, G., Kurban, S., & Aksoy, H. (2016). Measurement of methionine level with the LC-ESI-MS/MS method in schizophrenic patients. Turkish journal of medical sciences, 46(5), 1545–1550. [[Link](#)]
- A Shared Perspective on in Vitro and in Vivo Models to Assay Intestinal Transepithelial Transport of Food Compounds. (2023).
- ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023). IJRPC.
- Animal Pharmacokinetic Studies for Safe Treatment
- Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen.
- Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices
- How to select the right animal species for TK/PK studies?. (2025).
- Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX.
- Method for the Simultaneous Analysis of Methionine Pathway Metabolites and Methylmalonic Acid. (2023). Restek Resource Hub.
- Baker, D. H. (2004). Animal Models of Human Amino Acid Responses. The Journal of nutrition, 134(6 Suppl), 1646S–1650S. [[Link](#)]
- Method for the Simultaneous Analysis of Methionine Pathway Metabolites and Methylmalonic Acid. (2023). Restek Resource Hub.

- van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques.
- A Validated Method for the Quantification of Amino Acids in Mammalian Urine.
- Singh, V., Singh, S., Mishra, M., Singh, S., Singh, U. P., & Singh, S. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. *Journal of Applied Pharmaceutical Science*, 1(8), 1-10.
- Gao, X., He, C., & Liu, J. (2023). Emerging roles for methionine metabolism in immune cell fate and function. *Frontiers in Immunology*, 14, 1294812. [[Link](#)]
- Finkelstein, J. D., & Martin, J. J. (2000). Methionine metabolism in mammals. Adaptation to methionine excess. *The Journal of biological chemistry*, 275(6), 3825–3830. [[Link](#)]
- Wu, G. (2015). Bioavailability of different dietary supplemental methionine sources in animals. *Amino acids*, 47(6), 1093–1119. [[Link](#)]
- Martínez, Y., Li, X., Liu, G., Bin, P., Yan, W., Más, D., ... & Wu, G. (2017). The role of methionine on metabolism, oxidative stress, and diseases. *Amino acids*, 49(12), 2091–2098. [[Link](#)]
- Yang, Y., Wang, W., Wang, J., & Wu, Z. (2021). Methionine metabolism, functions, and application in swine. *Journal of Animal Science and Biotechnology*, 12(1), 81. [[Link](#)]

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Sources

- 1. colorcon.com [colorcon.com]
- 2. [Bioavailability and Bioequivalence in Drug Development - PMC](#) [pmc.ncbi.nlm.nih.gov]
- 3. [Emerging roles for methionine metabolism in immune cell fate and function - PMC](#) [pmc.ncbi.nlm.nih.gov]
- 4. [The role of methionine on metabolism, oxidative stress, and diseases - PubMed](#) [pubmed.ncbi.nlm.nih.gov]

- [5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. What are the factors affecting the bioavailability of oral drugs? \[synapse.patsnap.com\]](#)
- [8. Video: Factors Influencing Bioavailability: First-Pass Elimination \[jove.com\]](#)
- [9. pubs.acs.org \[pubs.acs.org\]](#)
- [10. Bioavailability of different dietary supplemental methionine sources in animals - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [11. jeodpp.jrc.ec.europa.eu \[jeodpp.jrc.ec.europa.eu\]](#)
- [12. creative-bioarray.com \[creative-bioarray.com\]](#)
- [13. enamine.net \[enamine.net\]](#)
- [14. Caco-2 cell permeability assays to measure drug absorption - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [15. Permeability Assay on Caco-2 Cells | Bienta \[bienta.net\]](#)
- [16. ijrpc.com \[ijrpc.com\]](#)
- [17. biotechfarm.co.il \[biotechfarm.co.il\]](#)
- [18. How to select the right animal species for TK/PK studies? \[synapse.patsnap.com\]](#)
- [19. Measurement of methionine level with the LC-ESI-MS/MS method in schizophrenic patients - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [20. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen \[intechopen.com\]](#)
- [21. mdpi.com \[mdpi.com\]](#)
- [22. japsonline.com \[japsonline.com\]](#)
- [23. Method for the Simultaneous Analysis of Methionine Pathway Metabolites and Methylmalonic Acid \[discover.restek.com\]](#)
- [24. Method for the Simultaneous Analysis of Methionine Pathway Metabolites and Methylmalonic Acid \[discover.restek.com\]](#)
- [25. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA \[fda.gov\]](#)
- [26. dineshthakur.com \[dineshthakur.com\]](#)

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